molecular formula C6H10Cl2N2S2 B1368358 2,5-Diamino-1,4-benzenedithiol Dihydrochloride CAS No. 75464-52-7

2,5-Diamino-1,4-benzenedithiol Dihydrochloride

Cat. No. B1368358
Key on ui cas rn: 75464-52-7
M. Wt: 245.2 g/mol
InChI Key: HVXLKRWRWNFGBA-UHFFFAOYSA-N
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Patent
US04835246

Procedure details

2,5-Diamino-1,4-benzene dithiol dihydrochloride (1.5544 g, 6.3 mmol), 2-benzoxazole terephthalic acid (1.7956 g, 6.3 mmol) and 10.2 g of polyphosphoric acid (83% P2O5) were placed in a resin flask equipped with a mechanical stirrer, nitrogen inlet/outlet tubes, a vacuum connector and a side opening on the resin flask. With nitrogen continuously flowing, the solution was heated slowly to 60° C. for 24 hours and 90° C. for 16 hours to remove the hydrochloride. The mixture was heated at 160° C. for 17 hours, then at 190° C. for 17 hours. Work-up, as in the preceeding Example, gave a polymer with [N]=0.96 dl/g, methanesulfonic acid at 30° C.
Quantity
1.5544 g
Type
reactant
Reaction Step One
Name
2-benzoxazole terephthalic acid
Quantity
1.7956 g
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
10.2 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.Cl.[NH2:3][C:4]1[CH:9]=[C:8]([SH:10])[C:7]([NH2:11])=[CH:6][C:5]=1[SH:12].O1C2C=CC=CC=2N=C1C1C(C(O)=O)=CC=C(C(O)=O)C=1>>[NH2:3][C:4]1[CH:9]=[C:8]([SH:10])[C:7]([NH2:11])=[CH:6][C:5]=1[SH:12] |f:0.1.2|

Inputs

Step One
Name
Quantity
1.5544 g
Type
reactant
Smiles
Cl.Cl.NC1=C(C=C(C(=C1)S)N)S
Name
2-benzoxazole terephthalic acid
Quantity
1.7956 g
Type
reactant
Smiles
O1C(=NC2=C1C=CC=C2)C2=CC(=CC=C2C(=O)O)C(=O)O
Name
polyphosphoric acid
Quantity
10.2 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a mechanical stirrer, nitrogen inlet/outlet tubes
CUSTOM
Type
CUSTOM
Details
to remove the hydrochloride
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated at 160° C. for 17 hours
Duration
17 h
CUSTOM
Type
CUSTOM
Details
at 30° C.

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
Smiles
NC1=C(C=C(C(=C1)S)N)S

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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